molecular formula C21H25Cl2N5O4 B3331549 4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester CAS No. 844443-90-9

4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3331549
CAS RN: 844443-90-9
M. Wt: 482.4 g/mol
InChI Key: YPSOVQYHIDHKDO-UHFFFAOYSA-N
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Description

This compound is also known as AT7519 . It is a novel cyclin-dependent kinase inhibitor . The molecular formula of this compound is C21H25Cl2N5O4 .


Synthesis Analysis

The synthesis of this compound involves the use of fragment-based screening techniques to cyclin-dependent kinase 2 (CDK2) which identified multiple (>30) efficient, synthetically tractable small molecule hits for further optimization . One of the steps in the synthesis process involves dissolving 4-[(4-Nitro-1H-pyrazol-3-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester in EtOH and DMF, treating it with 10% palladium on carbon, and then hydrogenating at room temperature and pressure for 16 hours .


Molecular Structure Analysis

The structure of this compound was determined using fragment-based X-Ray crystallography and structure-based drug design . The structure-guided optimization of indazole (6) using information gained from multiple ligand-CDK2 cocrystal structures led to the identification of key binding features for this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were guided by the structure of the molecule and the interactions of the initial binding fragments . The optimization of cellular activity and characterization of pharmacokinetic properties led to the identification of this compound .

Future Directions

This compound is currently being evaluated in clinical trials for the treatment of human cancers . The future directions would likely involve further clinical trials to determine its efficacy and safety profile.

properties

IUPAC Name

tert-butyl 4-[[4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N5O4/c1-21(2,3)32-20(31)28-9-7-12(8-10-28)25-19(30)17-15(11-24-27-17)26-18(29)16-13(22)5-4-6-14(16)23/h4-6,11-12H,7-10H2,1-3H3,(H,24,27)(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSOVQYHIDHKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2,6-dichloro-benzoylamino)-1H-pyrazole-3-carbonyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester
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4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester
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4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester
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4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester
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4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester
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4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester

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